4-bromo-N'-octanoylbenzohydrazide
Overview
Description
4-bromo-N’-octanoylbenzohydrazide is an organic compound with the molecular formula C15H21BrN2O2 It is a derivative of benzohydrazide, where the benzene ring is substituted with a bromine atom at the fourth position and an octanoyl group at the nitrogen atom of the hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N’-octanoylbenzohydrazide typically involves the following steps:
Preparation of 4-bromobenzohydrazide: This can be achieved by reacting 4-bromobenzoic acid with hydrazine hydrate under reflux conditions.
Acylation: The resulting 4-bromobenzohydrazide is then acylated with octanoyl chloride in the presence of a base such as pyridine or triethylamine to yield 4-bromo-N’-octanoylbenzohydrazide.
Industrial Production Methods
While specific industrial production methods for 4-bromo-N’-octanoylbenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N’-octanoylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide moiety can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The bromine atom on the benzene ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and oxone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Azides or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
4-bromo-N’-octanoylbenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-bromo-N’-octanoylbenzohydrazide depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
4-bromobenzohydrazide: Lacks the octanoyl group, making it less hydrophobic and potentially less bioactive.
N’-octanoylbenzohydrazide: Lacks the bromine atom, which may affect its reactivity and interactions with biological targets.
4-chloro-N’-octanoylbenzohydrazide: Similar structure but with a chlorine atom instead of bromine, which may result in different chemical and biological properties.
Uniqueness
4-bromo-N’-octanoylbenzohydrazide is unique due to the presence of both the bromine atom and the octanoyl group. This combination can influence its chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-bromo-N'-octanoylbenzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-2-3-4-5-6-7-14(19)17-18-15(20)12-8-10-13(16)11-9-12/h8-11H,2-7H2,1H3,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGENLLJXNAQPNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NNC(=O)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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